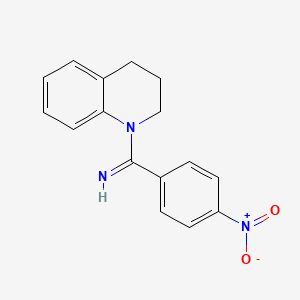
3,4-dihydro-2H-quinolin-1-yl-(4-nitrophenyl)methanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-Dihydroquinolin-1(2H)-yl)(4-nitrophenyl)methanimine is a chemical compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a dihydroquinoline ring system attached to a nitrophenyl group through a methanimine linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dihydroquinolin-1(2H)-yl)(4-nitrophenyl)methanimine typically involves the condensation of 3,4-dihydroquinoline with 4-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
(3,4-Dihydroquinolin-1(2H)-yl)(4-nitrophenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction of the nitro group can lead to the formation of corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline derivatives with varying degrees of oxidation.
Reduction: Amine derivatives of the original compound.
Substitution: Substituted quinoline derivatives with different functional groups replacing the nitro group.
Applications De Recherche Scientifique
(3,4-Dihydroquinolin-1(2H)-yl)(4-nitrophenyl)methanimine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.
Biology: Studied for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents for various diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (3,4-Dihydroquinolin-1(2H)-yl)(4-nitrophenyl)methanimine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial or cancer cell proliferation, leading to cell death or growth inhibition. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: A parent compound with a similar ring structure but lacking the nitrophenyl and methanimine groups.
4-Nitroquinoline: A derivative with a nitro group attached to the quinoline ring.
3,4-Dihydroquinoline: A precursor compound used in the synthesis of (3,4-Dihydroquinolin-1(2H)-yl)(4-nitrophenyl)methanimine.
Uniqueness
(3,4-Dihydroquinolin-1(2H)-yl)(4-nitrophenyl)methanimine is unique due to the presence of both the dihydroquinoline ring and the nitrophenyl group, which confer distinct chemical and biological properties. The methanimine linkage also adds to its uniqueness, allowing for specific interactions with molecular targets that may not be possible with other quinoline derivatives.
Propriétés
Numéro CAS |
6637-34-9 |
|---|---|
Formule moléculaire |
C16H15N3O2 |
Poids moléculaire |
281.31 g/mol |
Nom IUPAC |
3,4-dihydro-2H-quinolin-1-yl-(4-nitrophenyl)methanimine |
InChI |
InChI=1S/C16H15N3O2/c17-16(13-7-9-14(10-8-13)19(20)21)18-11-3-5-12-4-1-2-6-15(12)18/h1-2,4,6-10,17H,3,5,11H2 |
Clé InChI |
CPVBMAQDJHLBAM-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC=CC=C2N(C1)C(=N)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















